molecular formula C11H9NOS2 B2630888 (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 2360559-77-7

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B2630888
CAS No.: 2360559-77-7
M. Wt: 235.32
InChI Key: RAXPMQHOSGNELK-RMKNXTFCSA-N
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Description

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 4-methylbenzylidene substituent at the 5-position and a mercapto (-SH) group at the 2-position of the thiazole ring. Its (5E) stereochemistry distinguishes it from (5Z) isomers, which are common in related compounds . Thiazolidinones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

Properties

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXPMQHOSGNELK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions generally include:

  • Condensation Reaction

      Reagents: 4-methylbenzaldehyde, thiosemicarbazide

      Solvent: Ethanol or methanol

      Catalyst: Acidic catalyst such as hydrochloric acid

      Temperature: Room temperature to reflux conditions

      Duration: Several hours to overnight

  • Cyclization Reaction

      Reagents: Intermediate from the condensation reaction

      Catalyst: Base such as sodium hydroxide

      Temperature: Reflux conditions

      Duration: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate

      Conditions: Aqueous or organic solvents, mild to moderate temperatures

      Products: Sulfoxides or sulfones

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced thiazole derivatives

  • Substitution

      Reagents: Halogenating agents, alkylating agents

      Conditions: Organic solvents, varying temperatures

      Products: Substituted thiazole derivatives

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acidic or basic catalysts depending on the reaction

Scientific Research Applications

Medicinal Chemistry

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one has been investigated for its potential as an antimicrobial and antifungal agent. Its mechanism of action involves the formation of covalent bonds with thiol groups in proteins, which can inhibit enzyme activity and lead to antimicrobial effects.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential use in developing new antibiotics .

The compound has been shown to possess anticancer properties. The interaction of the mercapto group with biological targets can modulate enzyme activities involved in cancer progression.

Case Study: Anticancer Properties
Research indicated that this compound displayed cytotoxic effects on cancer cell lines, leading to apoptosis through the modulation of specific signaling pathways .

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical transformations, making it valuable in synthetic routes.

Synthesis Example:
The synthesis typically involves the condensation of 4-(methylthio)benzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions using solvents like ethanol or methanol .

Industrial Applications

In addition to its research applications, this compound may have potential uses in industrial settings for developing new materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological effects.

Comparison with Similar Compounds

Core Structural Variations

The thiazol-4(5H)-one scaffold is conserved across analogues, but substitutions at the 2- and 5-positions modulate bioactivity:

  • 5-position substituents: 4-Methylbenzylidene (target compound): Balances lipophilicity and steric bulk. Naphthylmethylene (e.g., (5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one): Increased aromaticity enhances π-π stacking but reduces solubility . Methoxy or hydroxybenzylidene (e.g., compounds in ): Electron-donating groups improve hydrogen-bonding interactions .
  • 2-position substituents: Mercapto (-SH): Enhances metal chelation and redox activity. Amino or alkylamino (e.g., 2-(cyclopropylamino) derivatives): Modulate solubility and kinase inhibition . Thioxo (=S): Alters electronic properties and tautomerism .

Antimicrobial Activity

  • For example: (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS 6318-36-1): Active against bacterial strains, though MIC50 values are unspecified . 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Exhibited broad-spectrum activity against Gram-positive/-negative bacteria and yeasts .

Kinase Inhibition

  • (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) : Potent DYRK1A inhibitor (IC50 = 0.028 µM), highlighting the importance of hydroxyl groups for kinase binding .
  • (5Z)-5-Benzo[1,3]dioxol-5-ylmethylene derivatives (5s) : IC50 = 0.033 µM against DYRK1A, suggesting fused aromatic systems enhance activity .

Anticancer Activity

  • (5Z)-2-Amino-5-arylidene derivatives: Inhibited proliferation in Huh7 D12, Caco2, and MDA-MB-231 cell lines, with efficacy linked to substituent polarity .
  • Naphthylmethylene analogues : Higher lipophilicity may improve membrane permeability but increase toxicity risks .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Solubility (mg/L) logP (Predicted) Key Features
Target compound 249.33 ~85 (estimated) 2.8 Moderate solubility, E-configuration
(5E)-5-(1-Naphthylmethylene) analogue 271.36 86.92 3.5 High lipophilicity, π-π stacking
(5Z)-5-(4-Hydroxybenzylidene) (3e) 223.25 >100 1.9 Enhanced H-bonding, kinase inhibition
(5E)-5-(2-Chlorobenzylidene) analogue 269.76 ~75 3.1 Electrophilic Cl, antimicrobial activity

Structure-Activity Relationship (SAR) Insights

  • Electron-donating groups (e.g., -OCH3, -OH) improve solubility and target interactions but may reduce metabolic stability.
  • Bulky substituents (e.g., naphthyl, mesityl) enhance binding affinity in hydrophobic pockets but limit oral bioavailability .
  • E vs. Z configuration : (5Z) isomers generally show higher kinase inhibition, while (5E) isomers may favor antimicrobial effects due to altered membrane interaction .

Biological Activity

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as thiazol-4(5H)-one derivative, has garnered attention in recent research for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique thiazole structure, which contributes to its diverse biological effects.

  • Molecular Formula : C₁₁H₉NOS₂
  • CAS Number : 33992-80-2
  • Molecular Weight : 235.35 g/mol
  • LogP : 1.61
  • Purity : ≥95%

Tyrosinase Inhibition

One of the most significant biological activities of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin biosynthesis, and its inhibition can have implications in treating hyperpigmentation disorders and skin cancer.

In studies, this compound has demonstrated potent inhibitory effects on mushroom tyrosinase, with IC50 values indicating strong activity compared to standard inhibitors like kojic acid. For instance, certain analogs derived from this compound displayed IC50 values as low as 6.18μM6.18\mu M, significantly outperforming traditional inhibitors .

Antioxidant Activity

Research has also indicated that this compound exhibits antioxidant properties. This activity is vital for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications .

Study on Melanin Production

A recent study investigated the effects of this compound on melanin production in B16F10 murine melanoma cells. The results showed that specific derivatives effectively inhibited melanin synthesis, suggesting that these compounds could be developed into skin-whitening agents or treatments for melanoma .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cell lines. Notably, some analogs did not exhibit significant cytotoxicity at concentrations up to 20μM20\mu M, indicating a favorable safety profile for potential therapeutic use .

Data Table: Biological Activity Summary

Activity Type Effect IC50 Value Reference
Tyrosinase InhibitionInhibitory effect on mushroom tyrosinase6.18μM6.18\mu M
Antioxidant ActivityRadical scavenging abilityNot quantified
CytotoxicityNon-cytotoxic at ≤20μM20\mu MN/A

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